molecular formula C49H49ClN6O11S2 B12383168 PROTAC PTPN2 degrader-2

PROTAC PTPN2 degrader-2

Cat. No.: B12383168
M. Wt: 997.5 g/mol
InChI Key: GTNMUWOJHCUFGS-OCZFFWILSA-N
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Description

PROTAC PTPN2 degrader-2 is a potent agent designed to degrade the protein tyrosine phosphatase non-receptor type 2 (PTPN2). This compound holds significant potential for research in cancer and metabolic diseases due to its ability to modulate key signaling pathways involved in these conditions .

Preparation Methods

The synthesis of PROTAC PTPN2 degrader-2 involves the use of PROTAC (Proteolysis Targeting Chimera) technology. This method converts an active-site-directed PTPN2 inhibitor into a selective degrader. The process typically involves the following steps:

    Design and Synthesis: The design of the PROTAC molecule includes a ligand for PTPN2, a linker, and a ligand for an E3 ubiquitin ligase.

    Reaction Conditions: The synthesis is carried out under controlled conditions to ensure the proper formation of the PROTAC molecule.

    Industrial Production:

Chemical Reactions Analysis

PROTAC PTPN2 degrader-2 undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.

    Substitution: This reaction type is involved in the modification of the PROTAC molecule to enhance its binding affinity and selectivity.

    Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in these reactions.

    Major Products: The primary product of these reactions is the this compound molecule itself, which is designed to degrade PTPN2 selectively.

Mechanism of Action

PROTAC PTPN2 degrader-2 exerts its effects by targeting PTPN2 for degradation. The mechanism involves the following steps:

Comparison with Similar Compounds

PROTAC PTPN2 degrader-2 is unique due to its high selectivity and potency in degrading PTPN2. Similar compounds include:

Properties

Molecular Formula

C49H49ClN6O11S2

Molecular Weight

997.5 g/mol

IUPAC Name

3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1

InChI Key

GTNMUWOJHCUFGS-OCZFFWILSA-N

Isomeric SMILES

CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C

Canonical SMILES

CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C

Origin of Product

United States

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